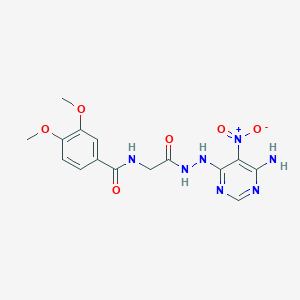
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C15H17N7O6 and its molecular weight is 391.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with notable potential in pharmacological applications. Its structural features suggest significant biological activity, particularly against viral infections and possibly other diseases. This article explores its biological activity, synthesizing relevant research findings and case studies.
Molecular Formula and Weight
- Molecular Formula : C13H13N7O4
- Molecular Weight : 331.29 g/mol
Structural Features
The compound consists of:
- A pyrimidine ring substituted with amino and nitro groups.
- A hydrazine moiety linked to a benzamide structure.
- The presence of methoxy groups , which may enhance its biological activity.
| Property | Value |
|---|---|
| CAS Number | 450346-02-8 |
| Density | 1.442 g/cm³ |
| Boiling Point | 594.3 °C |
| pKa | 10.41 |
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit HIV replication by interfering with viral proteins, suggesting potential for therapeutic applications in treating viral infections.
The compound's mechanism appears to involve:
- Binding affinity to viral proteins and enzymes.
- Inhibition of specific replication pathways associated with viral diseases.
Antitumor Properties
Preliminary studies have suggested that similar compounds within this chemical class may possess antitumor activity. For instance, derivatives with pyrimidine structures have been investigated for their ability to inhibit tumor cell proliferation .
Immunomodulatory Effects
The compound may also exhibit immunomodulatory effects, as evidenced by studies showing its ability to influence immune cell proliferation and cytokine production. This suggests a potential role in treating autoimmune disorders .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of compounds related to this compound:
- Antiviral Studies :
- Cytotoxicity Assessments :
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds sharing structural similarities often exhibit varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2... | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |
| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |
| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction | Strong HIV inhibitory effects |
特性
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O6/c1-27-9-4-3-8(5-10(9)28-2)15(24)17-6-11(23)20-21-14-12(22(25)26)13(16)18-7-19-14/h3-5,7H,6H2,1-2H3,(H,17,24)(H,20,23)(H3,16,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTNUPQLVZJJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














